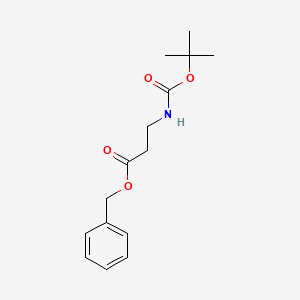
epi-(±)-Strigolactone GR24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi-(±)-Strigolactone GR24: is a synthetic analog of strigolactones, a class of plant hormones that play a crucial role in regulating plant growth and development. Strigolactones are known for their ability to inhibit shoot branching, promote root growth, and facilitate symbiotic relationships between plants and mycorrhizal fungi. This compound has been widely used in scientific research to study the biological functions and mechanisms of strigolactones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epi-(±)-Strigolactone GR24 involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the D-ring: The D-ring of the strigolactone structure is synthesized through a series of reactions, including aldol condensation and cyclization.
Formation of the ABC-ring system: The ABC-ring system is constructed through a series of reactions, including Michael addition, aldol condensation, and cyclization.
Coupling of the D-ring and ABC-ring system: The D-ring and ABC-ring system are coupled together through a series of reactions, including esterification and cyclization.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes optimizing reaction conditions, such as temperature, pressure, and solvent, to maximize yield and purity. Additionally, purification techniques, such as chromatography and crystallization, are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Epi-(±)-Strigolactone GR24 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Epi-(±)-Strigolactone GR24 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical properties and reactivity of strigolactones.
Biology: this compound is used to study the biological functions of strigolactones, including their role in regulating plant growth and development.
Medicine: this compound is being investigated for its potential therapeutic applications, including its ability to inhibit cancer cell growth and promote bone formation.
Industry: this compound is used in agriculture to promote plant growth and improve crop yield.
Mechanism of Action
Epi-(±)-Strigolactone GR24 exerts its effects by binding to specific receptors in plants, known as strigolactone receptors. Upon binding, it triggers a signaling cascade that regulates various physiological processes, including shoot branching, root growth, and symbiotic interactions with mycorrhizal fungi. The molecular targets and pathways involved in this process include the D14 receptor, MAX2 protein, and SMXL proteins.
Comparison with Similar Compounds
Epi-(±)-Strigolactone GR24 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Natural Strigolactones: These include strigol, orobanchol, and sorgolactone, which are naturally occurring strigolactones with similar biological functions.
Synthetic Strigolactone Analogs: These include GR7, GR5, and GR24 analogs, which are synthetic compounds designed to mimic the structure and function of natural strigolactones.
This compound is unique in its ability to be used as a model compound for studying the biological functions and mechanisms of strigolactones, making it a valuable tool in scientific research.
Properties
CAS No. |
78647-00-4 |
|---|---|
Molecular Formula |
C₁₇H₁₄O₅ |
Molecular Weight |
298.29 |
Synonyms |
[3E(S*),3aα,8bα]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; [3E(S*),3aα,8bα]-(±)-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)


![6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-](/img/structure/B1145069.png)
![Phenanthro[1,10-cd][1,2]dithiole](/img/structure/B1145072.png)
